2-Amino-3-(7-methyl-1-benzofuran-3-yl)propanoic acid;hydrochloride
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Overview
Description
“2-Amino-3-(7-methyl-1-benzofuran-3-yl)propanoic acid;hydrochloride” is a compound with the CAS Number: 2361635-04-1 . It has a molecular weight of 255.7 and is typically stored at room temperature . It is a powder in its physical form .
Synthesis Analysis
Benzofuran compounds, which this compound is a part of, are ubiquitous in nature . They have been synthesized using various methods, including the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade .Molecular Structure Analysis
The Inchi Code for this compound is 1S/C12H13NO3.ClH/c1-7-3-2-4-9-8(6-16-11(7)9)5-10(13)12(14)15;/h2-4,6,10H,5,13H2,1H3,(H,14,15);1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a powder in its physical form . It is typically stored at room temperature . It has a molecular weight of 255.7 .Scientific Research Applications
Fluorescence Derivatization
Fluorescence derivatization is an important application of related compounds to 2-Amino-3-(7-methyl-1-benzofuran-3-yl)propanoic acid; hydrochloride. Studies have shown that derivatization of amino acids with specific reagents can result in strongly fluorescent derivatives, useful in biological assays due to their high emission wavelengths and good quantum yields (Frade et al., 2007).
Synthesis and Reactivity
The compound's synthesis and reactivity have been a subject of interest. Research has involved preparing various benzofuran derivatives and analyzing their structural properties and stability, which is crucial in developing new compounds for various applications (Choi et al., 2007), (Yong, 2010).
Antioxidant and Antibacterial Activity
Studies have shown that benzofuran derivatives possess significant antioxidant and antibacterial activities. These properties are vital for potential medical applications, such as in the treatment of bacterial infections and in the prevention of oxidative stress-related diseases (Shankerrao et al., 2013).
Crystal Structure Analysis
The crystal structure analysis of related benzofuran compounds has provided insights into their molecular geometry and interactions. Such analysis is essential for understanding the physical and chemical properties of these compounds, which can influence their potential applications (Choi et al., 2009).
Antimicrobial and Anticancer Activity
Some benzofuran derivatives exhibit antimicrobial and anticancer activities. This research is crucial for developing new therapeutic agents against various bacterial infections and cancer types (Kumar & Karvekar, 2010), (Saad & Moustafa, 2011).
Polymer Modification
In the field of materials science, benzofuran derivatives have been used to modify polymers, enhancing their properties for various industrial applications. This includes increasing the thermal stability and biological activities of polymers (Aly & El-Mohdy, 2015).
Safety and Hazards
properties
IUPAC Name |
2-amino-3-(7-methyl-1-benzofuran-3-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3.ClH/c1-7-3-2-4-9-8(6-16-11(7)9)5-10(13)12(14)15;/h2-4,6,10H,5,13H2,1H3,(H,14,15);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIQZOJTJQVFQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CO2)CC(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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